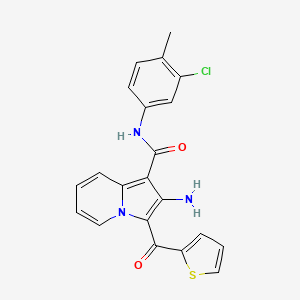

![molecular formula C20H21N3O3S B2930932 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953194-51-9](/img/structure/B2930932.png)

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

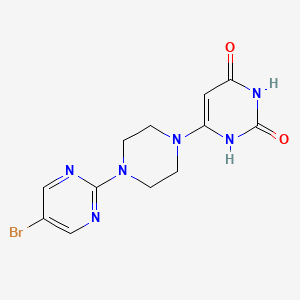

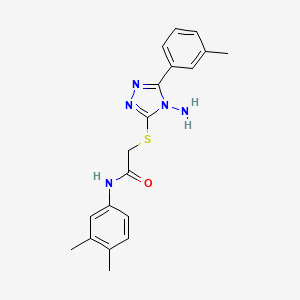

“2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate” is a compound that has been studied for its potential therapeutic applications . It is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . In silico docking and molecular dynamics simulations have also been used to study the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The compounds have been evaluated for their anti-inflammatory activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Psychiatric Medication Development

Olanzapine: , a compound structurally similar to the one mentioned, is widely used in the treatment of schizophrenia and related psychoses . The chemical structure of olanzapine includes a thienobenzodiazepine core, which is closely related to the benzothiazolyl moiety of the compound . This suggests potential applications in the development of new psychiatric medications, particularly as antipsychotic agents.

Anti-inflammatory Research

Piperazine derivatives have been studied for their anti-inflammatory effects . Given the structural similarity, the compound could be investigated for its efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.

Organic Synthesis and Catalysis

The compound has potential use in organic synthesis, particularly in Cu(OAc)2-mediated C–H cyanation reactions . This process is valuable for introducing cyano groups into aromatic compounds, which can serve as precursors for further chemical transformations.

Pharmaceutical Intermediate

Compounds with a piperazine moiety are often used as intermediates in the synthesis of various pharmaceuticals . The compound could be a key intermediate in the production of drugs such as ofloxacin, rifampicin, and sildenafil.

Apoptosis Induction in Cancer Research

Piperazine derivatives have been implicated in inducing apoptosis in cancer cells . The compound could be studied for its potential to act as an anticancer agent, particularly in breast cancer cell lines.

Mechanism of Action

The mechanism of action of similar compounds involves their interaction with alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-22-9-11-23(12-10-22)20-21-17-8-7-16(13-18(17)27-20)26-19(24)14-3-5-15(25-2)6-4-14/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJABFQGMSFQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)